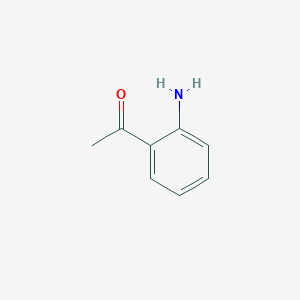
4-Acetamidomethyl-4-hydroxy-1-methylpiperidine
Übersicht
Beschreibung
4-Acetamidomethyl-4-hydroxy-1-methylpiperidine, also known as AMP, is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been shown to have interesting biochemical and physiological effects, making it an attractive target for further study.
Wirkmechanismus
4-Acetamidomethyl-4-hydroxy-1-methylpiperidine is believed to inhibit acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse.
Biochemical and Physiological Effects:
The accumulation of acetylcholine in the synapse can have a variety of effects on the nervous system. It can lead to increased activation of cholinergic receptors, which are involved in a wide range of physiological processes, including muscle contraction, cognition, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine in scientific research has several advantages. It is a relatively simple compound to synthesize, and it has been shown to have interesting biochemical and physiological effects. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another potential direction is the investigation of the effects of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the use of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine as a chiral auxiliary in asymmetric synthesis could be further explored.
Wissenschaftliche Forschungsanwendungen
4-Acetamidomethyl-4-hydroxy-1-methylpiperidine has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.
Eigenschaften
CAS-Nummer |
138300-83-1 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
N-[(4-hydroxy-1-methylpiperidin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)10-7-9(13)3-5-11(2)6-4-9/h13H,3-7H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
SEASIAOAVXWYDG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1(CCN(CC1)C)O |
Kanonische SMILES |
CC(=O)NCC1(CCN(CC1)C)O |
Synonyme |
Acetamide, N-[(4-hydroxy-1-methyl-4-piperidinyl)methyl]- |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

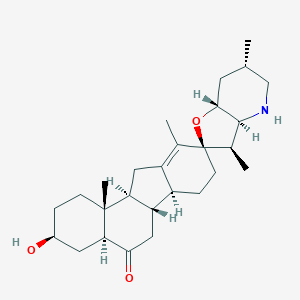
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)


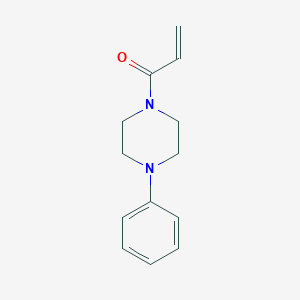

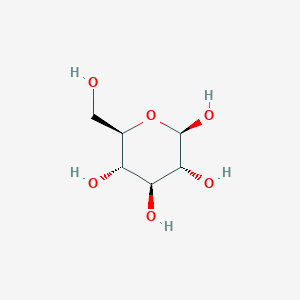

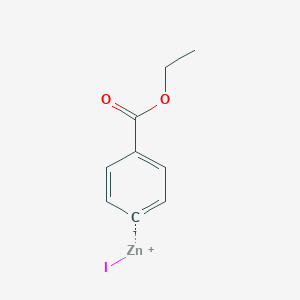


![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)

